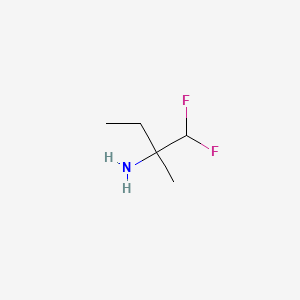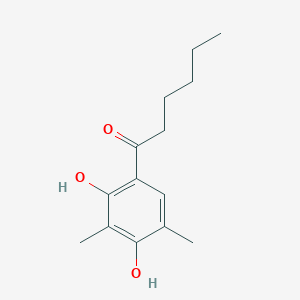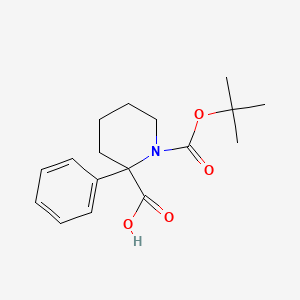
1-(tert-Butoxycarbonyl)-2-phenylpiperidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butoxycarbonyl)-2-phenylpiperidine-2-carboxylic acid is a compound commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This compound is significant in the field of peptide synthesis and other areas of organic chemistry due to its stability and ease of removal under acidic conditions.
准备方法
The synthesis of 1-(tert-Butoxycarbonyl)-2-phenylpiperidine-2-carboxylic acid typically involves the reaction of 2-phenylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring a mixture of the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C.
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Industrial production methods often involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to batch methods .
化学反应分析
1-(tert-Butoxycarbonyl)-2-phenylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common reagents used in these reactions include trifluoroacetic acid, hydrochloric acid, aluminum chloride, and trimethylsilyl iodide. The major products formed from these reactions are the deprotected amine and carbon dioxide .
科学研究应用
1-(tert-Butoxycarbonyl)-2-phenylpiperidine-2-carboxylic acid is widely used in scientific research, particularly in:
作用机制
The mechanism of action of 1-(tert-Butoxycarbonyl)-2-phenylpiperidine-2-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination, forming a tetrahedral intermediate. The resulting carbamate is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine and carbon dioxide . The molecular targets and pathways involved include the stabilization of the amine group and prevention of unwanted side reactions during synthesis .
相似化合物的比较
1-(tert-Butoxycarbonyl)-2-phenylpiperidine-2-carboxylic acid is similar to other Boc-protected compounds, such as:
tert-Butoxycarbonyl-protected amino acids: These compounds are used in peptide synthesis and share similar properties and applications.
tert-Butoxycarbonyl-protected amines: These compounds are used in various organic synthesis applications and have similar stability and deprotection characteristics.
The uniqueness of this compound lies in its specific structure, which combines the Boc-protected amine with a phenylpiperidine moiety, making it particularly useful in the synthesis of complex organic molecules and pharmaceuticals .
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-12-8-7-11-17(18,14(19)20)13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWJFPRZFJFEHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,24-dibromo-1,5,22,26-tetrazatridecacyclo[24.16.2.212,15.02,25.04,23.05,13.06,11.014,22.016,21.027,32.033,44.036,43.037,42]hexatetraconta-2,4(23),6,8,10,12,14,16,18,20,24,27,29,31,33(44),34,36(43),37,39,41,45-henicosaene](/img/structure/B12935785.png)
![7-(tert-Butyl) 1-methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B12935789.png)
![tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12935795.png)
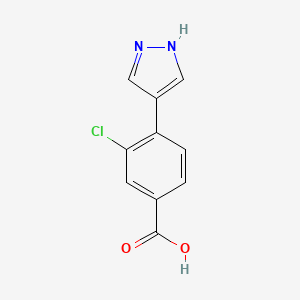
![Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate](/img/structure/B12935800.png)

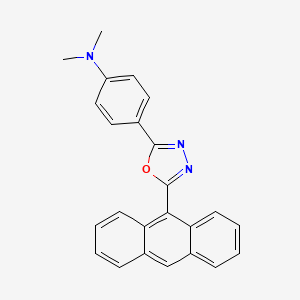
![Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12935816.png)
![5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B12935817.png)
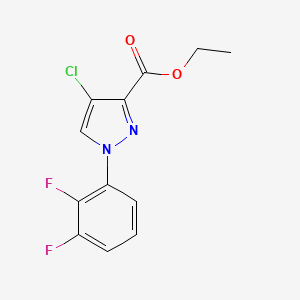

![2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide](/img/structure/B12935841.png)
